![molecular formula C20H22N4O B3010933 2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol CAS No. 1319148-50-9](/img/new.no-structure.jpg)
2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol is an organic compound that features a pyrazole ring, a piperazine moiety, and a phenol group
Aplicaciones Científicas De Investigación
2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol has several applications in scientific research:
Direcciones Futuras
The future directions for research on “2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the interest in pyrazole derivatives due to their diverse biological activities , there may be potential for future research in this area.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities, and maintaining stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated phenol derivatives.
Mecanismo De Acción
The mechanism of action of 2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
3-phenol-1H-pyrazoles: These compounds share the pyrazole and phenol moieties but lack the piperazine group.
4-halogeno-3-phenol-1H-pyrazoles: These derivatives have halogen substituents on the phenol ring, which can alter their chemical properties.
2-(1-phenol-1H-pyrazol-5-yl)phenols: These compounds have a similar structure but differ in the position of the phenol group.
Uniqueness
2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol is unique due to the presence of the piperazine moiety, which can enhance its biological activity and solubility. This structural feature distinguishes it from other pyrazole derivatives and contributes to its potential therapeutic applications .
Propiedades
Número CAS |
1319148-50-9 |
|---|---|
Fórmula molecular |
C20H22N4O |
Peso molecular |
334.423 |
Nombre IUPAC |
2-[[4-(5-phenyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C20H22N4O/c25-19-9-5-4-8-17(19)15-23-10-12-24(13-11-23)20-14-18(21-22-20)16-6-2-1-3-7-16/h1-9,14,25H,10-13,15H2,(H,21,22) |
Clave InChI |
RJMPUHWPGAYIGY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2O)C3=NNC(=C3)C4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3010850.png)
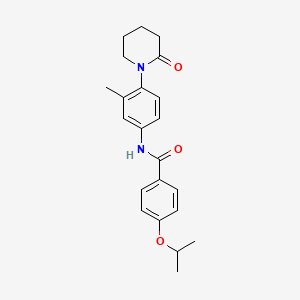
![3-(4-fluorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3010856.png)
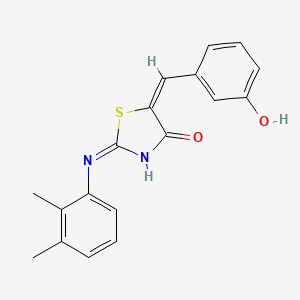
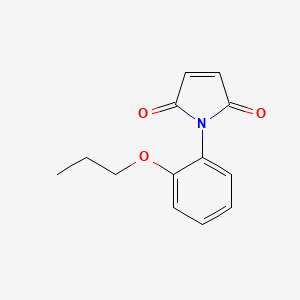

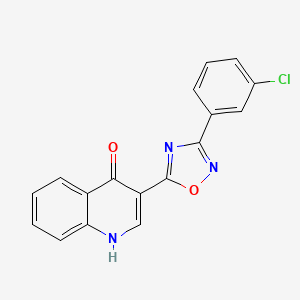
![3-(4-chlorobenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010863.png)
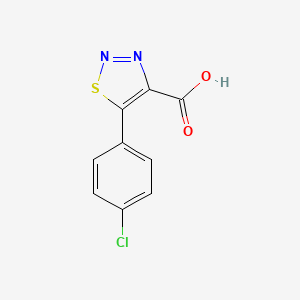
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B3010865.png)
![Methyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B3010867.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B3010869.png)
![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B3010872.png)
![1,3-Dihydrospiro{cyclobutane-1,2-pyrazolo[3,2-b][1,3]oxazine}-5-carboxylic acid](/img/structure/B3010873.png)
